Structural and Predicted Biological Activity Differentiation from the 2-Naphthalenyl Analog (CAS 1448062-94-9)
The target compound's 2-fluorophenoxy group critically differentiates it from the closest structurally characterized analog, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS 1448062-94-9). Computational PASS (Prediction of Activity Spectra for Substances) analysis for the analog predicts potential dopamine D2 receptor antagonism . The substitution of the bulky, lipophilic naphthalene with a smaller, more polar 2-fluorophenoxy group in the target compound is expected to significantly alter this predicted activity, likely modifying receptor subtype selectivity, potency, and physicochemical properties like lipophilicity (clogP). However, no quantitative binding or functional assay data (e.g., Ki, IC50) are available for the target compound to confirm this differentiation.
| Evidence Dimension | Predicted Biological Activity (PASS) |
|---|---|
| Target Compound Data | No quantitative data available. Structure suggests different pharmacophore properties due to 2-fluorophenoxy group. |
| Comparator Or Baseline | Analog (CAS 1448062-94-9) predicted to be a dopamine D2 receptor antagonist . |
| Quantified Difference | Not available. Structural difference is qualitative. |
| Conditions | Computational prediction (PASS) |
Why This Matters
This structural distinction is critical for medicinal chemistry SAR studies where the 2-fluorophenoxy group is a deliberate design element, and substituting with the naphthalenyl analog would invalidate the study's hypothesis.
